molecular formula C15H14BrNO3S B2863535 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291834-72-4

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2863535
CAS No.: 1291834-72-4
M. Wt: 368.25
InChI Key: IHUONWIFSRAERA-UHFFFAOYSA-N
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Description

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological and physiological functions . This compound, in particular, combines the structural features of bromobenzyl, amino, oxoethyl, and methylthiophene, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several steps, typically starting with the preparation of 3-methylthiophene-2-carboxaldehyde. This intermediate can be synthesized through a Michael reaction involving mercaptoacetaldehyde and methyl vinyl ketone . The subsequent steps involve the introduction of the bromobenzyl and amino groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

Compared to these compounds, 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUONWIFSRAERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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